molecular formula C7H5NO2S B13993085 3,4-Dihydroxyphenyl thiocyanate CAS No. 5393-22-6

3,4-Dihydroxyphenyl thiocyanate

Cat. No.: B13993085
CAS No.: 5393-22-6
M. Wt: 167.19 g/mol
InChI Key: VRLFTHKJVNALNA-UHFFFAOYSA-N
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Description

3,4-Dihydroxyphenyl thiocyanate (CAS 5393-22-6) is an organic thiocyanate compound of significant interest in biochemical and antimicrobial research. Its core research value lies in its potential to modulate the activity of lactoperoxidase (LPO), a key enzyme in the innate immune system . LPO contributes to host defense by catalyzing the oxidation of thiocyanate ions (SCN⁻) to generate hypothiocyanite (OSCN⁻), a potent antimicrobial agent . Research indicates that hydrophobic organic substrates featuring a 3,4-dihydroxyphenyl (catechol) structure can act as efficient promoters of LPO's (pseudo-)halogenating activity . Compounds with this partial structure enhance the enzymatic production of hypothiocyanite by facilitating the reduction of the LPO catalytic cycle intermediate, Compound II, back to its native ferric state . This mechanism is critical for restoring optimal antimicrobial activity in systems where LPO function may be impaired. The investigation of this compound and related structures provides valuable insights for developing new strategies to bolster mucosal surface immunity and for exploring applications in biotechnology . Furthermore, organic thiocyanates as a class are investigated for diverse bioactivities, including antitumor and antiparasitic properties . This product is intended for research purposes only. For Research Use Only (RUO). Not for human, veterinary, or household use. Researchers should handle this compound with appropriate safety precautions; a reported LD 50 of 7500 µg/kg (intravenous, mouse) underscores the need for careful handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5393-22-6

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

(3,4-dihydroxyphenyl) thiocyanate

InChI

InChI=1S/C7H5NO2S/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3,9-10H

InChI Key

VRLFTHKJVNALNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC#N)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3,4 Dihydroxyphenyl Thiocyanate

Strategies for the Direct Synthesis of 3,4-Dihydroxyphenyl Thiocyanate (B1210189)

The synthesis of 3,4-Dihydroxyphenyl thiocyanate involves the introduction of a thiocyanate (-SCN) group onto a 1,2-dihydroxybenzene (catechol) framework. The electron-rich nature of the catechol ring makes it amenable to electrophilic substitution, but the reactivity of the hydroxyl groups necessitates careful selection of reaction conditions or the use of protective groups. wikipedia.orgwikipedia.org

Thiocyanation Reactions Employing Dihydroxyphenyl Precursors

Direct thiocyanation of catechol or its derivatives is a primary route to obtaining this compound. These methods leverage the nucleophilic character of the aromatic ring.

One common approach is electrophilic thiocyanation, where a source of the thiocyanate group reacts with the dihydroxyphenyl precursor. A method analogous to the synthesis of similar phenolic thiocyanates involves treating the precursor, such as catechol, with a metal thiocyanate like sodium or potassium thiocyanate in the presence of an oxidizing agent like bromine. prepchem.com The reaction proceeds by in situ generation of an electrophilic thiocyanating species. However, the catechol moiety is sensitive to oxidation, which can lead to side products like quinones. wikipedia.org

To circumvent the challenges of direct thiocyanation on an unprotected catechol, the hydroxyl groups can be protected, typically as ethers. For instance, a Friedel-Crafts-type reaction can be employed using a protected precursor like 1,2-diethoxybenzene (B166437). This compound can react with potassium thiocyanate in a strong acid medium such as methanesulfonic acid, followed by a deprotection step to yield the final product. nih.gov

Another established method is thiocyanogenation, which uses thiocyanogen, (SCN)₂, as the electrophilic reagent. This reaction is particularly effective for electron-rich aromatic compounds like catechol. wikipedia.org

Table 1: Direct Thiocyanation Methods

Precursor Reagents Key Features
Catechol (1,2-Dihydroxybenzene) NaSCN, Bromine, Methanol Direct electrophilic substitution; risk of catechol oxidation. prepchem.com
1,2-Diethoxybenzene KSCN, Methanesulfonic acid Friedel-Crafts approach on protected catechol, requires subsequent deprotection. nih.gov

Alternative Synthetic Routes and Methodological Innovations

Beyond direct thiocyanation, several other synthetic strategies can be adapted to produce this compound.

The Sandmeyer reaction provides a classic route, starting from an amino-substituted catechol derivative. The amino group is first converted into a diazonium salt, which is then displaced by a thiocyanate group using a copper(I) thiocyanate salt. wikipedia.org

Modern cross-coupling reactions offer an alternative. A suitably functionalized precursor, such as a (3,4-dihydroxyphenyl)boronic acid, can be coupled with a thiocyanate salt like KSCN. These reactions are typically catalyzed by copper salts in the presence of an oxidant. organic-chemistry.org

Furthermore, the thiocyanate group can be introduced by nucleophilic substitution on a precursor that has a suitable leaving group on a side chain attached to the catechol ring. For example, a 2-(3,4-dihydroxyphenyl)ethyl alcohol derivative could be converted to the corresponding thiocyanate. Reagent systems like triphenylphosphine/diethyl azodicarboxylate (DEAD)/NH₄SCN are effective for this transformation. organic-chemistry.org

Table 2: Alternative Synthetic Pathways

Precursor Type Reaction Name/Type Reagents
Amino-dihydroxyphenyl derivative Sandmeyer Reaction 1. NaNO₂, H⁺2. CuSCN
(3,4-Dihydroxyphenyl)boronic acid Copper-Catalyzed Cross-Coupling KSCN, Copper acetate, O₂

Derivatization Strategies of this compound

The presence of three reactive sites—two hydroxyl groups and the thiocyanate functional group—makes this compound a valuable starting material for synthesizing a variety of derivatives.

Modification of the Thiocyanate Functional Group

The thiocyanate group (-SCN) is a versatile functional handle that can undergo numerous transformations.

Hydrolysis: In the Riemschneider thiocarbamate synthesis, organic thiocyanates are hydrolyzed under controlled conditions to yield the corresponding thiocarbamates. wikipedia.org

Oxidation: The sulfur atom in the thiocyanate group can be oxidized. Treatment with a mild oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) can produce a sulfinyl cyanide. nih.gov More vigorous oxidation, for instance with nitric acid or potassium permanganate, can lead to the formation of sulfonic acids. researchgate.net

Isomerization: Under certain conditions, particularly in the presence of excess thiocyanate ions, organic thiocyanates can isomerize to the more thermodynamically stable isothiocyanates (R-NCS). wikipedia.org

Conversion to Trifluoromethylthio Ethers: The thiocyanate group can serve as a precursor to the trifluoromethylthio (SCF₃) group, a valuable pharmacophore in medicinal chemistry. researchgate.net

Table 3: Transformations of the Thiocyanate Group

Reaction Type Reagents Product Functional Group
Hydrolysis Acid or Base Thiocarbamate
Mild Oxidation mCPBA Sulfinyl cyanide
Strong Oxidation HNO₃ or KMnO₄ Sulfonic acid
Isomerization Heat or SCN⁻ catalyst Isothiocyanate

Derivatization of the Dihydroxyphenyl Moiety

The two phenolic hydroxyl groups on the catechol ring are prime sites for modification, which can alter the molecule's solubility, polarity, and biological properties.

Standard phenolic reactions such as etherification (e.g., Williamson ether synthesis to form methoxy (B1213986) or ethoxy groups) and esterification can be performed. The synthesis of related compounds via a 1,2-diethoxybenzene precursor demonstrates that the di-ether derivatives are synthetically accessible and stable. nih.gov

Additionally, while not a direct derivatization of the parent compound, the synthesis of molecules like 2-(3,4-dihydroxyphenyl)-2-oxoethyl thiocyanate from 3,4-dihydroxyacetophenone illustrates that the catechol nucleus can be part of more complex structures bearing a thiocyanate group, indicating its compatibility with various functional groups on a side chain. ebi.ac.uk

Table 4: Derivatization of the Hydroxyl Groups

Reaction Type Reagents Product Feature
Etherification Alkyl halide, Base O-Alkyl groups (e.g., -OCH₃, -OC₂H₅)

Synthesis of Heterocyclic Systems Incorporating the 3,4-Dihydroxyphenyl and Thiocyanate Frameworks

The thiocyanate group is a powerful building block in heterocyclic chemistry, capable of acting as a source of both sulfur and nitrogen atoms. researchgate.netresearchgate.net This allows for the construction of complex molecular scaffolds from this compound.

Electrochemical cascade cyclization reactions have been developed where a thiocyanate on an aromatic ring participates in the formation of a fused heterocyclic system. researchgate.net For example, thiocyanate-bearing aromatics can be used to synthesize substituted benzothiophenes. researchgate.net The thiocyanate group can also be a key component in synthesizing various nitrogen- and sulfur-containing heterocycles, such as benzoaminothiazoles. researchgate.net These strategies highlight the utility of this compound as an intermediate for creating novel and potentially bioactive heterocyclic compounds.

Table 5: Heterocycle Synthesis

General Approach Resulting Heterocycle Type Key Feature of Thiocyanate
Electrochemical Cascade Cyclization Fused Thiophenes Acts as sulfur source in intramolecular cyclization. researchgate.net

Molecular and Cellular Biological Activities of 3,4 Dihydroxyphenyl Thiocyanate

Investigation of Antioxidant and Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds is a significant area of scientific inquiry, driven by the role of oxidative stress in numerous pathological conditions. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates. mdpi.comthermofisher.com This imbalance can lead to cellular damage affecting lipids, proteins, and nucleic acids. mdpi.com The antioxidant activity of phenolic compounds is often evaluated through their ability to scavenge free radicals and mitigate oxidative processes. researchgate.netnih.gov

In Vitro Assays for Oxidative Stress Mitigation

A variety of in vitro assays are employed to determine the antioxidant and radical-scavenging capabilities of chemical compounds. These methods are broadly categorized into hydrogen atom transfer (HAT) based assays and single electron transfer (SET) based assays. nih.gov Commonly used SET-based assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC) assays. researchgate.netmdpi.com The N,N-dimethyl-p-phenylenediamine (DMPD) radical scavenging assay is another method utilized to assess antioxidant potential. researchgate.netnih.gov

In the DPPH assay, an antioxidant molecule donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. nih.gov Similarly, the ABTS assay involves the reduction of the ABTS radical cation, leading to a loss of color. mdpi.com The FRAP and CUPRAC assays measure the ability of a compound to reduce ferric (Fe³⁺) and cupric (Cu²⁺) ions, respectively. researchgate.netmdpi.com The DMPD assay relies on the scavenging of the colored DMPD radical cation by antioxidants. nih.gov These assays provide a quantitative measure of a compound's capacity to counteract oxidative processes. mdpi.com

Below is a table summarizing common in vitro antioxidant assays:

Table 1: Common In Vitro Antioxidant Assays
Assay Principle Measured Outcome
DPPH Hydrogen donation to the DPPH radical. nih.gov Decrease in absorbance at 515-517 nm. nih.gov
ABTS Reduction of the ABTS radical cation. mdpi.com Decolorization measured spectrophotometrically.
FRAP Reduction of a ferric-tripyridyltriazine complex. researchgate.net Formation of a colored ferrous complex. researchgate.net
CUPRAC Reduction of Cu(II)-neocuproine complex. researchgate.net Formation of a colored Cu(I) complex. researchgate.net
DMPD Scavenging of the DMPD radical cation. nih.gov Decrease in absorbance at 514 nm. nih.gov

Role of Catechol Moiety in Redox Modulation

The antioxidant activity of phenolic compounds is significantly influenced by their molecular structure, particularly the presence and arrangement of hydroxyl groups on the aromatic ring. researchgate.net The catechol group, a 1,2-dihydroxybenzene moiety, is a key structural feature that imparts potent antioxidant and radical-scavenging properties. This enhanced activity is attributed to the ability of the catechol structure to readily donate hydrogen atoms from its hydroxyl groups, thereby stabilizing free radicals. The resulting ortho-semiquinone radical is stabilized by intramolecular hydrogen bonding.

The oxidation of the catechol moiety can lead to the formation of an ortho-quinone. This redox cycling capability allows catechol-containing compounds to participate in various biological processes. For instance, in the context of tyrosinase-catalyzed reactions, 3,4-dihydroxyphenylalanine (DOPA), which possesses a catechol structure, is oxidized to dopaquinone (B1195961). researchgate.netmdpi.com Similarly, tyrosinase can oxidize 3,4-dihydroxyphenylglycine to its corresponding glycyl-o-benzoquinone. nih.gov This demonstrates the susceptibility of the catechol group to enzymatic oxidation, a key aspect of its role in redox modulation.

Enzyme Modulatory Effects and Molecular Targets

The interaction of 3,4-dihydroxyphenyl thiocyanate (B1210189) with various enzymes is a critical aspect of its biological activity profile. These interactions can lead to the inhibition or modulation of enzyme function, with potential therapeutic implications.

Inhibition of Esterases (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for conditions such as Alzheimer's disease. nih.govmdpi.com The development of dual-binding inhibitors that interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE is an area of active research. mdpi.com While many compounds have been investigated for their cholinesterase inhibitory activity, some have shown selectivity for BChE over AChE. nih.gov The evaluation of novel compounds for their ability to inhibit these enzymes is a crucial step in the drug discovery process for neurodegenerative disorders. researcher.liferesearchgate.net

Modulation of Tyrosinase Activity

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. mdpi.com It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. researchgate.netmdpi.com This dopaquinone then serves as a precursor for the formation of melanin. mdpi.com The inhibition of tyrosinase is a key strategy for the development of agents for treating hyperpigmentation disorders. mdpi.com The active site of tyrosinase contains two copper ions, each coordinated by three histidine residues, which are crucial for its catalytic activity. mdpi.com Compounds with structures similar to the natural substrate tyrosine, particularly those with a phenolic ring, can act as inhibitors of this enzyme. researchgate.net

Interaction with Peroxidase Enzymes and Hypothiocyanite (B1210458) Formation

Peroxidase enzymes, such as lactoperoxidase (LPO) and myeloperoxidase (MPO), are heme-containing enzymes that catalyze the oxidation of various substrates by hydrogen peroxide (H₂O₂). nih.gov A physiologically significant substrate for these enzymes is the thiocyanate ion (SCN⁻). mdpi.com In the presence of H₂O₂ and a peroxidase, thiocyanate is oxidized to form hypothiocyanite (OSCN⁻) or its conjugate acid, hypothiocyanous acid (HOSCN). nih.govwikipedia.orgnih.gov This reaction is a key component of the innate immune system in various bodily fluids. mdpi.comwikipedia.org

The formation of hypothiocyanite is a two-electron oxidation process catalyzed by the peroxidase. nih.gov Myeloperoxidase, found in neutrophils, can also produce hypochlorous acid (HOCl), which can then react non-enzymatically with thiocyanate to generate hypothiocyanite. nih.govnih.gov Hypothiocyanite is a potent antimicrobial agent that is relatively non-toxic to mammalian cells, making the peroxidase-thiocyanate-hydrogen peroxide system an important defense mechanism. nih.govnih.gov

Other Identified Enzymatic Interactions

Beyond its primary interactions, 3,4-dihydroxyphenyl thiocyanate and its related metabolite, hypothiocyanous acid (HOSCN), engage with a variety of other enzymes, influencing key cellular processes. HOSCN, generated by the peroxidase-catalyzed oxidation of thiocyanate, demonstrates selective reactivity with sulfhydryl groups, leading to the oxidation of proteins and thiol-based antioxidants. nih.gov This interaction can produce sulfenyl thiocyanates (RS-SCN), which may then form disulfides and sulfenic acids that can be repaired by cellular enzymatic systems. nih.gov

A significant target of HOSCN is the enzyme thioredoxin reductase (TrxR). Mammalian TrxR can metabolize HOSCN, a mechanism that is believed to contribute to the host's ability to tolerate this oxidant while it carries out its antimicrobial functions. nih.gov In inflammatory conditions, an increase in lung tissue TrxR activity and expression has been observed, providing in vivo evidence for the link between HOSCN metabolism by TrxR and the selective elimination of pathogens. nih.govnih.gov

Furthermore, the antibacterial effects of HOSCN are linked to the inhibition of critical glycolytic enzymes. By targeting essential cysteine residues, HOSCN can inhibit the activity of glyceraldehyde-3-phosphate dehydrogenase, hexokinase, glucose-6-phosphate dehydrogenase, and aldolase. nih.gov This disruption of glycolysis is a key component of its bacteriostatic mechanism. Another notable enzymatic interaction is the inhibition of urease, an enzyme crucial for the survival of Helicobacter pylori in the acidic environment of the stomach. nih.gov Computational studies using density functional theory have further elucidated the fundamental interactions of the thiocyanate ion, showing it can form hydrogen bonds through both its nitrogen and sulfur atoms and establish strong van der Waals interactions with various groups on polypeptide chains, which underpins its ability to interact with a wide range of enzymes. nih.gov

Table 1: Summary of Other Enzymatic Interactions

Enzyme/Enzyme ClassNature of InteractionObserved EffectReference
Thioredoxin Reductase (TrxR)Metabolism of HOSCNContributes to host tolerance and selective pathogen elimination. nih.govnih.gov
Glycolytic Enzymes (e.g., GAPDH, Hexokinase)Inhibition via oxidation of cysteine residuesDisruption of bacterial glycolysis, leading to growth inhibition. nih.gov
UreaseInhibitionImpairs the ability of H. pylori to survive in gastric acid. nih.gov

Investigation of Antimicrobial Activities and Host Defense Mechanisms

The thiocyanate anion, a key component of this compound, is a crucial element of the innate immune system, functioning as a substrate for peroxidases to generate antimicrobial compounds. nih.gov This system provides a potent defense against a wide array of pathogens.

The antibacterial activity of the thiocyanate system is primarily mediated by hypothiocyanous acid (HOSCN), which is produced when lactoperoxidase catalyzes the oxidation of thiocyanate by hydrogen peroxide. nih.gov HOSCN is a bacteriostatic agent that effectively inhibits bacterial metabolism and growth. nih.gov Its mechanism of action involves the selective targeting and oxidation of sulfhydryl groups within bacterial proteins. nih.gov

The primary cellular targets are critical cysteine residues found in key metabolic enzymes. nih.gov Specifically, HOSCN has been shown to inhibit glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase, hexokinase, and aldolase, effectively halting energy production in bacteria. nih.gov This targeted inhibition of glycolysis is considered the principal mechanism behind its bacteriostatic effect. nih.gov Studies have demonstrated the efficacy of related compounds, such as 3,4-dihydroxyphenyl lactic acid, against bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, synthetic allylic thiocyanates have shown significant activity against various pathogens, including MRSA, with potency in some cases comparable to the antibiotic imipenem. nih.gov

Table 2: Antibacterial Activity and Targets

Target Organism/GroupCompound/SystemCellular TargetObserved EffectReference
Oral StreptococciLactoperoxidase-H₂O₂-Thiocyanate System (HOSCN)Glucose metabolism enzymesInhibition of metabolism, lactic acid production, and growth. nih.gov
General BacteriaHypothiocyanous Acid (HOSCN)Cysteine residues in glycolytic enzymesInhibition of bacterial growth (glycolysis-mediated). nih.gov
Staphylococcus aureus (including MRSA)3,4-Dihydroxyphenyl lactic acidNot specifiedAntibacterial activity. mdpi.com
MRSAAllylic thiocyanatesNot specifiedModerate-to-high antimicrobial activity. nih.gov

The antimicrobial spectrum of the thiocyanate system extends to fungi and viruses. Hypothiocyanous acid (HOSCN) has been shown to effectively inhibit the growth of oral fungi, such as Candida albicans. nih.gov It has also been reported to inhibit the viral infection of gingival cells at physiologically relevant concentrations. nih.gov

Research into related thiocyanate-containing structures further supports this potential. For instance, synthetic 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have demonstrated significant antifungal activity against various Candida species, including azole-resistant clinical isolates. nih.gov Some of these compounds exhibited higher potency than existing antifungal drugs. nih.gov Other studies on isoxazole-based thiocyanates, such as 3-methyl-5-aminoisoxazole-4-thiocyanate, have also confirmed antifungal properties against yeasts like Candida albicans, Saccharomyces cerevisiae, and Rhodotorula glutinis. researchgate.net While direct evidence for the antiviral activity of this compound itself is limited, the general capacity of HOSCN to inhibit viral infection in specific cell types suggests a potential role. nih.gov

Table 3: Antifungal and Antiviral Potential

Pathogen TypeSpecific OrganismCompound/SystemObserved EffectReference
FungusCandida albicansHypothiocyanous Acid (HOSCN)Growth inhibition. nih.gov
FungusCandida species (including azole-resistant)2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazole analoguesPotent antifungal activity. nih.gov
YeastCandida albicans, Rhodotorula glutinis3-methyl-5-aminoisoxazole-4-thiocyanateSignificant growth inhibition. researchgate.net
VirusUnspecified (in gingival cells)Hypothiocyanous Acid (HOSCN)Inhibition of viral infection. nih.gov

Anti-inflammatory and Immunomodulatory Potentials

Thiocyanate plays a dual role in the host response, not only by contributing to antimicrobial defense but also by modulating inflammation and oxidative stress. nih.gov It is a preferred substrate for peroxidases like myeloperoxidase, shifting the production from highly damaging oxidants like hypochlorous acid (HOCl) to the less cytotoxic HOSCN. nih.gov This action itself is a key immunomodulatory function, sparing host tissue from excessive inflammatory damage. nih.gov

In a mouse model of cystic fibrosis, administration of thiocyanate significantly decreased airway neutrophil infiltration and reduced levels of the neutrophil chemokine keratinocyte chemoattractant. nih.gov It also restored the glutathione (B108866) redox ratio in lung tissue and airway lining fluid to normal levels, indicating a potent antioxidant and inflammation-resolving effect. nih.gov Furthermore, in the presence of Pseudomonas aeruginosa infection, thiocyanate treatment lowered levels of pro-inflammatory cytokines and reduced the bacterial load, demonstrating a combined anti-inflammatory and host-defense-enhancing capacity. nih.gov The ability of mammalian thioredoxin reductase (TrxR) to metabolize HOSCN is central to this immunomodulatory effect, as it allows the host to tolerate the antimicrobial agent while benefiting from its inflammation-suppressing properties. nih.govnih.gov

Table 4: Summary of Anti-inflammatory and Immunomodulatory Effects

EffectMechanism/ObservationModel/SystemReference
Reduction of Neutrophil InfiltrationDecreased airway neutrophil count and levels of keratinocyte chemoattractant.Cystic Fibrosis Mouse Model (βENaC) nih.gov
Restoration of Redox BalanceRestored the glutathione (GSH/GSSG) ratio in lung tissue and airway fluid.Cystic Fibrosis Mouse Model (βENaC) nih.gov
Decreased Pro-inflammatory CytokinesLowered cytokine levels during infection.P. aeruginosa-infected mice nih.gov
Modulation of Peroxidase ActivityActs as a preferred substrate for peroxidases, reducing the generation of damaging oxidants like HOCl.Biochemical / In vivo nih.gov

Preclinical Pharmacological Investigations of 3,4 Dihydroxyphenyl Thiocyanate

In Vivo Pharmacological Studies in Animal Models4.2.1. Evaluation of Specific Biological Endpoints in Relevant Disease Models 4.2.2. Translational Significance of Animal Model Findings

Despite a rigorous search for relevant data, no studies were identified that investigated the dose-response relationships of 3,4-Dihydroxyphenyl thiocyanate (B1210189) in any cellular model, nor were there any publications elucidating its mechanism of action at a cellular level. Similarly, the scientific literature does not appear to contain any records of in vivo studies in animal models that would allow for an evaluation of its effects on biological endpoints in disease models or an assessment of its translational significance.

While research exists on related compounds containing a 3,4-dihydroxyphenyl moiety or a thiocyanate group, the explicit focus of this article is solely on 3,4-Dihydroxyphenyl thiocyanate. For instance, studies on other molecules such as 3-(3,4-dihydroxyphenyl)-8-hydroxycoumarin and various 3,4-dihydroxyphenyl-thiazole-coumarin hybrids have explored their biological activities. nih.govmdpi.com Additionally, the pharmacological roles of the thiocyanate ion itself have been a subject of investigation in different contexts. However, these findings cannot be extrapolated to predict the specific pharmacological profile of this compound.

Analytical Methodologies for the Detection and Quantification of 3,4 Dihydroxyphenyl Thiocyanate

Chromatographic Techniques

Chromatographic methods are fundamental for separating 3,4-Dihydroxyphenyl thiocyanate (B1210189) from complex mixtures, allowing for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile, thermally sensitive compounds like 3,4-Dihydroxyphenyl thiocyanate. The separation is typically achieved using a reversed-phase column, such as a C18 column. nih.gov

The mobile phase often consists of a mixture of an aqueous solution with a mild acid (e.g., trifluoroacetic acid - TFA) and an organic solvent like acetonitrile. nih.gov The gradient or isocratic elution allows for the effective separation of the analyte from other components. Detection is commonly performed using a photodiode array (PDA) or UV detector, monitoring at wavelengths around 280 nm, which is characteristic of the phenyl ring absorption. nih.gov

For enhanced sensitivity and selectivity, especially at trace levels, derivatization techniques can be employed. The thiocyanate group can be derivatized, or a pre-column derivatization can be performed using reagents like phenyl isothiocyanate (PITC) to create a derivative with stronger UV absorbance or fluorescence properties. nih.gov Fluorimetric detection, following appropriate derivatization, can significantly lower the limit of detection. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Related Compounds

Parameter Typical Conditions
Instrument Agilent 1100 Series Capillary HPLC or equivalent nih.gov
Column Reversed-phase C18 (e.g., Phenomenex Luna) nih.gov
Mobile Phase A: 0.1% TFA in Water; B: Acetonitrile nih.gov
Elution Gradient or Isocratic
Flow Rate 50 µL/min to 1.0 mL/min nih.gov
Detector Photodiode Array (PDA) or UV-Vis Detector
Detection Wavelength ~280 nm nih.gov

| Injection Volume | 10-20 µL nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and definitive identification based on both the retention time of the compound and its mass spectrum. However, due to the low volatility and thermal instability of the catechol and thiocyanate moieties, direct analysis of this compound by GC-MS is challenging.

A critical step for GC-MS analysis is derivatization to increase the volatility of the compound. The two hydroxyl groups of the catechol ring are typically converted into more volatile ethers or esters. A common method is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process yields a less polar, more thermally stable derivative suitable for GC analysis. The analysis of TMS-derivatized related compounds like 3,4-Dihydroxyphenylglycol has been documented. nist.gov

Once derivatized, the compound is separated on a capillary column (e.g., DB-5ms) and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for unambiguous identification and quantification. This technique has been successfully applied for the identification of other dihydroxy-substituted compounds in biological matrices. nih.gov

Table 2: General Procedure for GC-MS Analysis

Step Description
1. Derivatization Reaction with a silylating agent (e.g., BSTFA) to form a volatile TMS-ether derivative.
2. Injection Introduction of the derivatized sample into the GC inlet.
3. Separation Separation on a capillary column based on boiling point and polarity.
4. Ionization Electron Ionization (EI) is commonly used to fragment the molecule.

| 5. Detection | The mass analyzer separates ions based on their mass-to-charge ratio, generating a mass spectrum for identification. |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the three aromatic protons on the substituted benzene (B151609) ring. Based on the structure of related compounds like 3,4-Dihydroxyphenylacetic acid, these protons would appear in the aromatic region (typically δ 6.5-7.5 ppm). chemicalbook.com The splitting patterns (coupling constants) of these signals would be crucial in confirming the 1,2,4-substitution pattern of the phenyl ring. Signals for the two hydroxyl protons would also be present, often as broad singlets that can be exchanged with D₂O.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. This includes the six carbons of the aromatic ring, with the two carbons attached to the hydroxyl groups appearing at characteristic downfield shifts. A key signal would be the one corresponding to the carbon of the thiocyanate group (-SCN), which helps to confirm the presence of this functional group.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H ~6.5 - 7.5 Multiplets (d, dd)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound is expected to show several characteristic absorption bands.

The presence of the catechol moiety would be confirmed by a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups. A key diagnostic peak for the thiocyanate functional group is a sharp, strong absorption band around 2150-2160 cm⁻¹ corresponding to the C≡N triple bond stretch. ijacskros.com Additional bands would include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic ring (in the 1450-1600 cm⁻¹ region). researchgate.net

Table 4: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretching 3200 - 3500 (Broad)
Aromatic C-H Stretching 3000 - 3100
Thiocyanate C≡N Stretching 2150 - 2160 (Sharp, Strong)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by π → π* transitions within the benzene ring. The hydroxyl and thiocyanate substituents act as auxochromes, modifying the wavelength and intensity of the absorption maxima (λmax).

Based on structurally similar compounds like 3,4-dihydroxybenzoic acid, the spectrum is expected to exhibit strong absorption bands in the UV region. sielc.com There are typically two main absorption bands for substituted benzenes. The presence of the electron-donating hydroxyl groups generally causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

Table 5: Expected UV-Vis Absorption Maxima for this compound

Transition Expected λmax (nm) Solvent
π → π* ~260 nm Methanol or Ethanol

Mass Spectrometry (MS) Applications

Mass spectrometry stands as a powerful and indispensable tool in the analytical chemist's arsenal (B13267) for the characterization of organic molecules such as this compound. Its high sensitivity and ability to provide detailed structural information make it ideally suited for the unambiguous identification and purity evaluation of this compound.

For the definitive confirmation of the chemical structure of this compound, a combination of low-resolution and high-resolution mass spectrometry techniques would be employed.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the parent molecule. The exact mass of this compound (C₇H₅NO₂S) can be calculated with a high degree of accuracy. This experimental value, when compared to the theoretical mass, can confirm the molecular formula and, by extension, the successful synthesis of the target compound.

Tandem Mass Spectrometry (MS/MS) would be utilized to elucidate the fragmentation pattern, which serves as a molecular fingerprint. By subjecting the protonated or deprotonated molecule to collision-induced dissociation (CID), characteristic fragment ions would be generated. The fragmentation would likely occur at the more labile bonds of the molecule. For instance, cleavage of the C-S bond could result in the formation of a 3,4-dihydroxyphenyl radical cation and a thiocyanate radical, or vice versa, depending on the ionization mode. The loss of the thiocyanate group (-SCN) or isothiocyanate group (-NCS) would be a key diagnostic fragmentation. Other potential fragmentations could involve the loss of small neutral molecules such as carbon monoxide (CO) or water (H₂O) from the catechol ring.

The data obtained from these analyses can be compiled for a comprehensive structural confirmation.

Table 1: Predicted Mass Spectrometric Data for this compound

Parameter Predicted Value/Information Technique
Molecular Formula C₇H₅NO₂S -
Monoisotopic Mass 167.0041 g/mol HRMS

| Key Fragmentation Pathways | Loss of SCN, Loss of CO, Cleavage of C-S bond | MS/MS |

Purity assessment by mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS), allows for the detection of impurities from the synthesis or degradation products. By monitoring the elution profile for ions with different mass-to-charge ratios, the presence and relative abundance of any contaminants can be determined. For instance, starting materials such as 3,4-dihydroxyaniline or byproducts from side reactions would be readily identifiable if their molecular weights differ from the target compound.

Should this compound be subjected to in vivo or in vitro metabolic studies, mass spectrometry would be the primary technique for identifying its metabolites. The metabolism of aryl thiocyanates can proceed through various pathways, including oxidation, conjugation, and hydrolysis.

Given the structure of this compound, several metabolic transformations can be hypothesized:

Oxidation: The catechol moiety is susceptible to oxidation to form a quinone derivative.

Conjugation: The hydroxyl groups can undergo glucuronidation or sulfation, common metabolic pathways for phenolic compounds, resulting in a significant increase in molecular weight that is readily detectable by MS.

Hydrolysis: The thiocyanate group could potentially be hydrolyzed to a hydroxyl or a thiol group.

LC-MS/MS would be the method of choice for such an investigation. A biological sample (e.g., plasma, urine, or liver microsomes) would be analyzed, and the data would be searched for predicted metabolite masses. The fragmentation patterns of any potential metabolites would then be compared to the parent compound to confirm the structural modifications.

Table 2: Hypothetical Metabolites of this compound and their Predicted Mass Shifts

Metabolic Reaction Functional Group Change Predicted Mass Shift
Glucuronidation Addition of C₆H₈O₆ + 176 Da
Sulfation Addition of SO₃ + 80 Da
Oxidation Conversion of catechol to quinone - 2 Da

| Hydrolysis of thiocyanate | SCN to OH | - 41 Da |

These predicted mass shifts serve as a guide for targeted searches within the complex datasets generated from biological matrices. The identification of these metabolites would provide crucial insights into the biotransformation and potential biological activity of this compound.

Structure Activity Relationship Sar Studies of 3,4 Dihydroxyphenyl Thiocyanate and Its Analogues

Influence of the Catechol Moiety on Biological Activity

The 3,4-dihydroxy substitution pattern on the phenyl ring, known as the catechol moiety, is a key determinant of the biological activity of 3,4-dihydroxyphenyl thiocyanate (B1210189). This structural feature is prevalent in a vast array of biologically active compounds, including neurotransmitters and flavonoids, and its significance is well-established in medicinal chemistry.

The primary role of the catechol group lies in its potent antioxidant activity. The two adjacent hydroxyl groups can readily donate hydrogen atoms to scavenge free radicals, thereby neutralizing their damaging effects. This process is central to mitigating oxidative stress, a pathological condition implicated in numerous diseases. The stability of the resulting phenoxy radical is a critical factor in the antioxidant efficacy of catechols.

Furthermore, the catechol moiety is a substrate for various enzymes, including catechol-O-methyltransferase (COMT), which can lead to metabolic transformation of the compound. This enzymatic interaction can either deactivate the molecule or, in some cases, lead to the formation of other bioactive metabolites. The ability of the catechol group to chelate metal ions is another important aspect of its biological profile, as metal dysregulation is a feature of several pathological states.

The redox-active nature of the catechol group also means it can undergo oxidation to form a reactive ortho-quinone intermediate. This quinone can participate in various cellular reactions, including the covalent modification of proteins and the generation of reactive oxygen species under certain conditions. This dual antioxidant and pro-oxidant potential is a hallmark of many catechol-containing compounds and is highly dependent on the cellular environment.

Role of the Thiocyanate Group in Molecular Interactions

The thiocyanate group is a versatile functional group capable of engaging in various non-covalent interactions. The nitrogen and sulfur atoms of the thiocyanate group can act as hydrogen bond acceptors, forming hydrogen bonds with specific amino acid residues in target proteins. These interactions are fundamental for the binding affinity and selectivity of the compound.

From an electronic standpoint, the thiocyanate group is electron-withdrawing, which can influence the reactivity and metabolic stability of the catechol moiety. This electronic modulation can affect the pKa of the hydroxyl groups, influencing their ionization state at physiological pH and, consequently, their antioxidant capacity and ability to interact with target molecules. The presence of the sulfur atom also introduces the potential for specific interactions with certain biological targets, including enzymes that metabolize sulfur-containing compounds.

Impact of Substituents and Structural Modifications on Potency and Selectivity

The potency and selectivity of 3,4-dihydroxyphenyl thiocyanate can be significantly altered by introducing various substituents on the phenyl ring or by modifying the core structure. These modifications can influence the molecule's electronic properties, lipophilicity, steric hindrance, and ability to form specific interactions with biological targets.

The position and nature of substituents on the aromatic ring are critical. Introducing electron-donating groups (e.g., alkyl, methoxy) or electron-withdrawing groups (e.g., nitro, halogen) can modulate the antioxidant potential of the catechol moiety and the reactivity of the thiocyanate group. For instance, electron-donating groups can enhance the hydrogen-donating ability of the hydroxyl groups, potentially increasing antioxidant activity. Conversely, electron-withdrawing groups can increase the acidity of the phenolic protons.

Modifications to the hydroxyl groups of the catechol, such as methylation or esterification, would be expected to abolish or significantly reduce the antioxidant activity that relies on these free hydroxyls. However, such modifications can also increase metabolic stability and alter the compound's pharmacokinetic profile.

The table below illustrates the hypothetical impact of various substituents on the biological activity of this compound analogues, based on general principles of medicinal chemistry.

Analogue Substituent Predicted Change in Potency Predicted Change in Selectivity Rationale
Analogue A5-MethylIncreaseMay varyElectron-donating group may enhance antioxidant activity.
Analogue B5-NitroDecreaseMay varyStrong electron-withdrawing group may reduce antioxidant capacity.
Analogue C4-O-MethylDecreaseMay varyMasking one hydroxyl group reduces catechol's antioxidant potential.
Analogue DReplacement of -SCN with -ClDecreaseMay varyHalogen has different electronic and steric properties than thiocyanate.
Analogue EReplacement of -SCN with -OHMay increaseMay decreaseIntroduction of a third hydroxyl group could enhance antioxidant activity but may reduce selectivity for specific targets.

This table presents predicted trends based on established structure-activity relationships for phenolic compounds and is for illustrative purposes. Actual activities would need to be confirmed by experimental data.

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of atoms in this compound and its analogues is a critical factor in determining their biological activity. Conformational analysis, which explores the different spatial arrangements (conformers) of a molecule, and stereochemistry, which deals with the spatial arrangement of atoms and its effect on chemical properties, are essential for understanding how these compounds interact with chiral biological macromolecules like proteins and nucleic acids.

This compound is a relatively small and flexible molecule. Rotation around the single bond connecting the thiocyanate group to the phenyl ring can lead to different conformers. The preferred conformation will be the one with the lowest energy, which is influenced by steric and electronic interactions between the thiocyanate group and the adjacent hydroxyl group. The planarity of the benzene (B151609) ring is largely maintained, but the orientation of the hydroxyl and thiocyanate groups relative to the ring and to each other can vary.

While this compound itself is not chiral, the introduction of chiral centers through substitution can lead to stereoisomers (enantiomers and diastereomers). These stereoisomers can exhibit significantly different biological activities, potencies, and metabolic fates. This is because the binding sites of biological targets are themselves chiral, and one stereoisomer may fit into the binding site more effectively than the other, much like a key fitting into a lock.

For instance, if a chiral substituent were introduced on the phenyl ring, the resulting enantiomers could have different affinities for a specific enzyme or receptor. Therefore, in the design of analogues of this compound, stereochemical considerations are paramount for achieving the desired therapeutic effect and minimizing off-target effects. Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are valuable tools for studying the conformational preferences and stereochemical properties of these molecules.

Metabolism and Preclinical Pharmacokinetics of 3,4 Dihydroxyphenyl Thiocyanate

In Vitro Metabolic Pathways in Hepatic and Other Tissue Preparations

Scientific literature detailing the in vitro metabolic pathways of 3,4-Dihydroxyphenyl thiocyanate (B1210189) in hepatic and other tissue preparations is not currently available. Research on the specific enzymatic transformations and the resulting metabolites of this compound has not been published.

Enzymatic Transformations

There is no available data in the scientific literature concerning the specific enzymatic transformations that 3,4-Dihydroxyphenyl thiocyanate undergoes in biological systems.

Identification of Major Metabolites

No major metabolites of this compound have been identified in published scientific studies.

Preclinical Pharmacokinetic Studies in Animal Models

There are no preclinical pharmacokinetic studies of this compound in animal models available in the current body of scientific literature. Therefore, information regarding its absorption, distribution, and excretion is unknown.

Absorption and Distribution in Animal Tissues

Specific data from preclinical studies on the absorption and distribution of this compound in animal tissues have not been reported in the scientific literature.

Excretion Pathways

The excretion pathways of this compound following administration in animal models have not been documented in any available scientific research.

Data Tables

No data is available to present in tabular format.

Biosynthesis and Natural Occurrence if Applicable

Investigation of Natural Sources and Isolation Methodologies

A thorough review of scientific literature and natural product databases indicates a significant lack of evidence for the natural occurrence of 3,4-Dihydroxyphenyl thiocyanate (B1210189). Searches for this specific compound in plant, fungal, bacterial, and marine organism databases have not yielded any confirmed isolations.

While the core structure, a 3,4-dihydroxyphenyl group (catechol), is a common motif in a vast array of natural products, its direct linkage to a thiocyanate (-SCN) group appears to be either extremely rare or nonexistent in nature. Catecholic compounds are well-known for their presence in plants and their diverse biological activities. chemrxiv.org The biosynthesis of these molecules often originates from primary metabolic pathways, such as the shikimate pathway, which produces aromatic amino acids that can be further modified to form catechols. google.com

Similarly, isothiocyanates (-NCS), isomers of thiocyanates, are well-documented natural products, particularly in cruciferous vegetables where they are formed from the enzymatic hydrolysis of glucosinolates. nih.govnih.gov However, the corresponding thiocyanates are less common and their natural origin is a subject of debate, with some reports suggesting they may be artifacts of isolation procedures.

Methodologies for the isolation of natural products often involve extraction with various solvents followed by chromatographic separation. For compounds containing a catechol moiety, care must be taken to avoid oxidation, which can occur spontaneously, especially under neutral to alkaline conditions. chemrxiv.org In the context of isolating sulfur-containing compounds, the use of specific reagents and techniques is employed to preserve their integrity. For instance, guanidinium (B1211019) thiocyanate is a reagent used in the laboratory for the isolation of RNA from plant tissues rich in secondary metabolites, but it is not a constituent of the plants themselves. nih.gov

Enzymatic Pathways Involved in Biosynthesis (if naturally occurring)

Given the absence of confirmed natural sources for 3,4-Dihydroxyphenyl thiocyanate, no specific enzymatic pathways for its biosynthesis have been identified or proposed.

Hypothetically, the formation of such a compound would require the convergence of two distinct biosynthetic routes: one leading to a catechol-containing precursor and another providing a thiocyanate donor, followed by an enzymatic reaction to join them.

The biosynthesis of catechol and its derivatives is well-understood, often involving enzymes like catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, which are typically involved in the degradation of aromatic compounds. scielo.br

The biosynthesis of the thiocyanate ion (SCN-) itself in biological systems can occur through various mechanisms. In some bacteria, the enzyme rhodanese (thiosulfate sulfurtransferase) can catalyze the formation of thiocyanate from thiosulfate (B1220275) and cyanide.

However, there is no known enzyme that has been shown to catalyze the direct thiocyanation of a catechol ring to produce this compound. While enzymes are known to catalyze the formation of isothiocyanates from glucosinolates via the action of myrosinase, a similar pathway for aromatic thiocyanates has not been elucidated. nih.gov

Ecological and Biological Relevance in Natural Systems

As there is no evidence to suggest that this compound is a naturally occurring compound, it has no established ecological or biological relevance in natural systems.

The individual components of the molecule, however, do have significant roles. Catechol-containing compounds in plants can act as antioxidants, metal chelators, and defense compounds against herbivores and pathogens. chemrxiv.org Thiocyanate ions, on the other hand, can be found in various biological fluids and are known to be involved in certain physiological and toxicological processes.

The lack of discovery of this compound in nature suggests that either its biosynthesis is not a feature of living organisms, or it is produced in such minute quantities or is so transient that it has eluded detection by current analytical methods.

Theoretical and Computational Chemistry Studies on 3,4 Dihydroxyphenyl Thiocyanate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. nih.govnih.gov For 3,4-Dihydroxyphenyl thiocyanate (B1210189), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G**, can elucidate its fundamental chemical properties. nih.gov

The optimized molecular structure reveals the spatial arrangement of atoms and bond parameters. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity.

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons ( χ²/2η ).

While specific DFT data for 3,4-Dihydroxyphenyl thiocyanate is not prominently published, the following table presents representative values for related phenolic compounds, illustrating the typical outputs of such an analysis.

DescriptorRepresentative Value (eV)Interpretation for this compound
EHOMO-5.5 to -6.5Indicates a strong capacity for electron donation, typical of catechol rings.
ELUMO-1.0 to -2.0Suggests a moderate ability to accept electrons.
Energy Gap (ΔE)3.5 to 5.5A moderate gap suggests a balance of stability and reactivity.
Electronegativity (χ)3.2 to 4.2High electronegativity points to its ability to participate in interactions.
Chemical Hardness (η)1.7 to 2.7Indicates moderate stability against electronic changes.
Electrophilicity (ω)1.5 to 2.5A significant electrophilicity index suggests it can act as an electrophile in reactions.

This table is illustrative, based on typical values for phenolic compounds studied with DFT, to demonstrate the parameters obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) maps further visualize the electronic landscape, identifying nucleophilic (electron-rich, typically red) and electrophilic (electron-poor, typically blue) regions. For this compound, the hydroxyl groups and the sulfur atom are expected to be nucleophilic sites, while the hydrogens of the hydroxyl groups and the region around the thiocyanate carbon would be electrophilic.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is extensively used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time in a simulated physiological environment. rsc.org

For this compound, potential protein targets could include enzymes involved in inflammatory or oxidative stress pathways, such as cyclooxygenase (COX) or xanthine (B1682287) oxidase, given the known activities of other catechol-containing compounds. mdpi.com Docking studies on catechol derivatives have shown their ability to form key interactions, such as hydrogen bonds via the hydroxyl groups and π-π stacking via the phenyl ring, with amino acid residues in protein active sites. mdpi.comnih.gov

A hypothetical docking study of this compound into a protein active site, for instance, the transforming growth factor-β (TGF-β) type I receptor kinase, might yield results similar to those observed for other benzyl (B1604629) thiocyanate derivatives. nih.gov The binding affinity is quantified by a docking score (in kcal/mol), with more negative values indicating stronger binding.

Target ProteinLigandDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
TGF-β Type I Receptor2-(4-methoxybenzyl)-...-thiocyanate-8.5Lys232, His283Hydrogen Bond
Trp228, Val213Hydrophobic Interaction
Human Pancreatic α-AmylaseRutin (a phenolic glycoside)-9.4Asp197, Glu233, Asp300Hydrogen Bond
Trp59, Tyr62Hydrophobic Interaction
Catechol-O-MethyltransferaseCatechol derivative-7.2Glu199, Asp141, Mg²⁺Hydrogen Bond, Metal Ion Coordination

This table presents data from docking studies of related thiocyanate and phenolic compounds to illustrate the typical outputs of such simulations. nih.govnih.govmdpi.com

MD simulations, often run for nanoseconds, would further test the stability of the docked pose. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate if the complex remains stable or if the ligand dissociates from the binding pocket.

Prediction of Biological Activities and ADME Properties (computational)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico tools are invaluable for predicting these properties early in the drug discovery process, helping to identify potential liabilities. nih.goviapchem.org These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models.

For this compound, key ADME parameters can be predicted using various software and web servers (e.g., SwissADME, pkCSM). Important predicted properties include:

Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness. It assesses molecular weight (MW < 500), lipophilicity (LogP < 5), hydrogen bond donors (HBD < 5), and hydrogen bond acceptors (HBA < 10).

Gastrointestinal (GI) Absorption: Predicts the percentage of the compound absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts if the compound is likely to inhibit major drug-metabolizing enzymes, which could lead to drug-drug interactions.

Water Solubility (LogS): An essential factor for absorption and formulation.

The table below shows predicted ADME properties for phenolic compounds, which serve as a reference for what might be expected for this compound.

PropertyPredicted Value/StatusSignificance
Molecular Weight~181.2 g/mol Complies with Lipinski's Rule (<500)
LogP1.5 - 2.5Complies with Lipinski's Rule (<5)
Hydrogen Bond Donors2Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors3 (O, N, S)Complies with Lipinski's Rule (<10)
GI AbsorptionHighLikely well-absorbed orally.
BBB PermeationLow/UnlikelyMay not have significant central nervous system effects.
CYP Inhibitor (e.g., CYP2D6)Potential InhibitorThe catechol moiety may interact with CYP enzymes.
Water Solubility (LogS)Moderately SolubleAcceptable solubility for a drug candidate.

This table contains predicted values for this compound and representative data from related phenolic compounds. researchgate.netnih.gov

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations and the energy barriers between them is crucial, as the three-dimensional shape of a molecule dictates its biological activity.

For this compound, the primary sources of conformational flexibility are the rotations around the C-S bond and the S-C≡N bond. While the thiocyanate group is linear, its orientation relative to the phenyl ring is critical. DFT studies on similar molecules, like 4-hydroxy-3-methoxyacetophenone, have been used to determine the most stable conformers by calculating the potential energy surface as a function of dihedral angle rotation. nih.gov

The key dihedral angles to consider for this compound are:

C(ring)-C(ring)-S-C(N) dihedral: This defines the orientation of the thiocyanate group relative to the plane of the phenyl ring.

C(ring)-S-C-N dihedral: Rotation around the S-C bond.

Dihedrals of the hydroxyl groups: Rotation of the H-O bond relative to the phenyl ring.

The energetic profile would likely show that the most stable conformation is one where steric hindrance is minimized. The planarity of the catechol ring is expected to be maintained, but the thiocyanate group may sit either in the plane of the ring or slightly out of the plane to avoid steric clashes with the adjacent hydroxyl group. The energy difference between various stable conformers is typically on the order of a few kcal/mol. nih.gov A thorough conformational search would identify the global minimum energy structure, which is the most likely conformation to be biologically active.

Future Research Directions and Conceptual Applications

Elucidating Novel Molecular Targets and Signaling Pathways

Future research should prioritize the identification and characterization of the molecular targets and signaling pathways modulated by 3,4-Dihydroxyphenyl thiocyanate (B1210189). The compound's structure suggests several plausible biological activities that warrant investigation.

The 3,4-dihydroxyphenyl (catechol) group is a well-known feature of many biologically active natural products, including caffeic acid and its derivatives. mdpi.combiointerfaceresearch.comnih.govijpjournal.commdpi.com These compounds are recognized for their potent antioxidant properties. mdpi.com Therefore, it is conceivable that 3,4-Dihydroxyphenyl thiocyanate could also function as an antioxidant. Furthermore, the parent compound of a related molecule, 3,4-dihydroxyphenylethanol, has been shown to modulate oxidative stress and the Akt and nuclear factor-κB (NF-κB) signaling pathways. nih.gov

The thiocyanate group is a pseudohalide that can be metabolized in the body and participate in various biological processes. nih.gov Notably, organosulfur compounds are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. nih.gov The presence of the thiocyanate moiety in this compound suggests that it could act as an Nrf2 activator, thereby upregulating the expression of cytoprotective genes. nih.gov

Development of Advanced Synthetic Strategies

The advancement of research into the biological activities of this compound will be contingent on the development of efficient and scalable synthetic methods. While specific synthetic routes for this compound are not extensively documented, strategies can be conceptualized based on established organic chemistry principles and the synthesis of analogous compounds.

One potential approach involves the direct thiocyanation of 3,4-dihydroxybenzene (catechol). However, the presence of two hydroxyl groups could lead to challenges with selectivity and side reactions. A more controlled synthesis might involve the use of a protected catechol derivative to ensure the selective introduction of the thiocyanate group at the desired position.

Another plausible synthetic route could be adapted from the synthesis of similar phenolic thiocyanates. For instance, a method for synthesizing 4-hydroxy-3-methylphenyl thiocyanate involves the reaction of ortho-cresol with sodium thiocyanate in the presence of bromine. prepchem.com A similar strategy could potentially be applied to a suitably protected catechol derivative. Furthermore, the Friedel-Crafts reaction using potassium thiocyanate in methanesulfonic acid has been successfully employed for the synthesis of 3,4-diethoxybenzthioamide, suggesting its potential applicability in the synthesis of thiocyanate-containing phenolic compounds. nih.gov

Exploration of Synergy with Other Research Compounds

The investigation of synergistic effects between this compound and other bioactive compounds presents a compelling area for future research. The combination of different therapeutic agents can often lead to enhanced efficacy and reduced side effects. nih.govmdpi.com

Given its potential antioxidant properties, it would be logical to explore the synergistic effects of this compound with other well-known antioxidants. For example, studies have shown that the isothiocyanate sulforaphane (B1684495) can act synergistically with other phytochemicals like curcumin. researchgate.net It is plausible that this compound could exhibit similar synergistic antioxidant or anti-inflammatory effects when combined with other natural products.

In the context of cancer research, where combination chemotherapy is a standard approach, investigating the synergy of this compound with established anticancer drugs could be a fruitful endeavor. nih.gov The compound's potential to modulate signaling pathways such as Nrf2 could sensitize cancer cells to the effects of conventional chemotherapeutic agents.

Conceptualization of Broader Biological Applications

Beyond its potential as a therapeutic agent, this compound could be conceptualized for broader applications in chemical biology and drug discovery.

As a chemical probe: The thiocyanate group has a characteristic infrared (IR) stretching frequency that is sensitive to its local environment. This property has been exploited to develop IR probes for studying electric fields within proteins. nih.gov A method exists for the site-specific conversion of cysteine thiols into thiocyanates to create such probes. nih.gov It is conceivable that this compound, or derivatives thereof, could be developed as novel chemical probes to investigate biological systems.

As a scaffold for new compound libraries: The 3,4-dihydroxyphenyl moiety is a common structural motif in a wide range of biologically active compounds and can be considered a "privileged scaffold" in medicinal chemistry. nih.govunica.it The this compound molecule could serve as a starting point for the synthesis of diverse compound libraries. researchgate.net By chemically modifying the thiocyanate group or the catechol hydroxyls, a vast array of new molecules with potentially unique biological activities could be generated. This approach could lead to the discovery of novel drug candidates for various diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dihydroxyphenyl thiocyanate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using 3,4-dihydroxyphenyl precursors (e.g., bromides or iodides) reacting with potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or acetone under reflux. Alternatively, thiophosgene (CSCl₂) may be employed for direct thiocyanation of phenolic hydroxyl groups under controlled pH (neutral to slightly basic conditions). Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for aryl halide:KSCN) are critical for minimizing side products like disulfides or over-oxidation .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of HPLC (C18 column, mobile phase: methanol/water with 0.1% formic acid) for purity assessment (>95%) and LC-MS (ESI-negative mode) to confirm molecular weight (MW: 197.2 g/mol) and fragmentation patterns. FT-IR spectroscopy can validate the -SCN group (ν~2150 cm⁻¹ for C≡N stretch) and phenolic -OH (broad peak ~3200–3500 cm⁻¹). NMR (¹H and ¹³C) is essential to confirm substitution patterns on the aromatic ring (e.g., coupling constants for vicinal dihydroxy groups) .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodological Answer : Due to potential toxicity and reactivity of thiocyanate groups, use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with acids, which may release hydrogen cyanide (HCN). Store the compound in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Monitor waste disposal per OSHA guidelines, particularly for thiocyanate-containing byproducts .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what assays are suitable for studying its oxidative effects?

  • Methodological Answer : The compound’s redox-active catechol moiety may induce oxidative stress via ROS generation. Use in vitro assays like DCFH-DA (for intracellular ROS) and thiobarbituric acid reactive substances (TBARS) for lipid peroxidation. For enzyme inhibition studies, evaluate its impact on peroxidase activity (e.g., lactoperoxidase/LPO) using Amplex Red assays, noting that tobacco smoke metabolites (e.g., thiocyanate derivatives) can antagonize LPO activity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for 3,4-dihydroxyphenyl derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., pro-oxidant vs. antioxidant effects) may arise from concentration-dependent behavior or assay conditions. Perform dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HEK293 vs. RAW264.7 macrophages) and validate findings with orthogonal assays (e.g., electron paramagnetic resonance for direct ROS detection). Control for auto-oxidation by conducting experiments under anaerobic conditions .

Q. How can computational modeling predict the reactivity of this compound in complex biological matrices?

  • Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for phenolic O-H groups, predicting H-donor capacity. Molecular docking (AutoDock Vina) can simulate interactions with targets like Keap1-Nrf2 or NF-κB. MD simulations (GROMACS) assess stability in aqueous vs. lipid bilayer environments, focusing on thiocyanate group solvation and potential nucleophilic attack sites .

Q. What are the challenges in stabilizing this compound for in vivo studies, and how can they be mitigated?

  • Methodological Answer : The compound is prone to oxidation and hydrolysis. Stabilization strategies include:

  • Formulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes to shield reactive groups.
  • Storage : Lyophilization with cryoprotectants (trehalose/sucrose) at -80°C under N₂.
  • In vivo delivery : Use osmotic pumps for sustained release, minimizing peak plasma concentrations that accelerate degradation .

Data Contradictions and Analysis

Q. Why do some studies report anti-inflammatory effects of 3,4-dihydroxyphenyl derivatives while others observe pro-inflammatory responses?

  • Analysis : Dual effects may stem from redox modulation: at low concentrations, the compound scavenges ROS (anti-inflammatory), while high concentrations generate ROS via Fenton-like reactions (pro-inflammatory). Validate using NF-κB luciferase reporters and cytokine profiling (IL-6, TNF-α) in primary immune cells. Consider cell-specific differences in antioxidant enzyme expression (e.g., SOD, catalase) .

Key Research Gaps

  • Structure-Activity Relationships (SAR) : Systematic comparison with analogs (e.g., 3-methoxyphenyl or 4-hydroxyphenyl thiocyanates) to delineate the role of vicinal dihydroxy groups .
  • Metabolic Fate : LC-MS/MS profiling of Phase I/II metabolites (e.g., glucuronidation, methylation) in hepatocyte models .

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